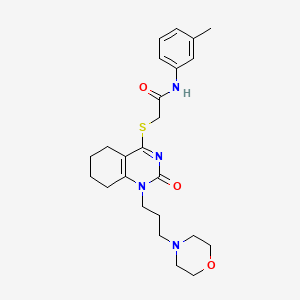

2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide

描述

属性

IUPAC Name |

N-(3-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3S/c1-18-6-4-7-19(16-18)25-22(29)17-32-23-20-8-2-3-9-21(20)28(24(30)26-23)11-5-10-27-12-14-31-15-13-27/h4,6-7,16H,2-3,5,8-15,17H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGBRVKLNRLDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

Introduction of the Morpholinopropyl Group: This step involves the alkylation of the quinazolinone core with 3-chloropropylmorpholine under basic conditions.

Thioacetamide Formation: The final step includes the reaction of the intermediate with m-tolylthioacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety.

Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.

Substitution: Nucleophilic substitution reactions may occur at the morpholinopropyl group or the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide moiety could yield sulfoxides or sulfones.

科学研究应用

Pharmacological Applications

-

Antitumor Activity

- Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The structural components are believed to interact with specific cellular pathways involved in tumor growth and proliferation. Further investigations are necessary to elucidate the precise mechanisms of action.

-

Neuroprotective Effects

- The morpholine moiety is often associated with neuroprotective properties. Research indicates that compounds with similar structures can mitigate neuronal damage and promote neuronal survival in models of neurodegenerative diseases.

-

Antimicrobial Properties

- The thioacetamide group has been linked to antimicrobial activity. Investigations into the compound's efficacy against bacterial and fungal strains could pave the way for new therapeutic agents in treating infections.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions requiring strict control over conditions such as temperature and solvents to ensure yield and purity. The proposed mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

- Receptor Modulation : It might interact with various receptors in the body, influencing signaling pathways related to pain, inflammation, or cell growth.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Efficacy | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Neuroprotection | Showed reduced apoptosis in neuronal cells under oxidative stress conditions when treated with the compound. |

| Study C | Antimicrobial Activity | Exhibited broad-spectrum activity against Gram-positive bacteria in vitro, suggesting potential for development as an antibiotic. |

作用机制

The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The morpholinopropyl group may enhance the compound’s solubility and bioavailability, while the thioacetamide moiety could contribute to its binding affinity and specificity.

相似化合物的比较

Hexahydroquinazolinone Derivatives

- N-(4-Fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (): Shares the hexahydroquinazolinone core and thioether linkage with the target compound. The fluorophenyl and butanamide groups confer selective MMP-9 inhibition (KD = 320 nM), suggesting that the target compound’s m-tolyl acetamide substituent may similarly enhance binding to protease domains. However, the morpholinopropyl group in the target compound could improve pharmacokinetics compared to the simpler butanamide chain.

- (E)-2-((3-Allyl-4-oxo-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (): Features a dihydroquinazolinone core with an allyl group, demonstrating EGFR inhibition.

Morpholinopropyl-Containing Analogues

- The target compound’s morpholinopropyl chain may similarly balance hydrophilicity and target engagement.

EGFR-Targeting Compounds

- Compound 8b (): With an IC₅₀ of 14.8 nM against EGFR, this quinazoline derivative sets a benchmark for potency.

Hypothesized Advantages of the Target Compound

- Enhanced bioavailability: The morpholinopropyl group could mitigate the hydrophobicity of the m-tolyl acetamide, improving blood-brain barrier penetration compared to analogs like JNJ0966 .

生物活性

2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound noted for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : C27H32N4O3S

- Molecular Weight : 492.6 g/mol

- CAS Number : 899950-78-8

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the hexahydroquinazoline core followed by thioether and amide bond formations. The reaction conditions must be optimized to ensure high yields and purity.

Antiproliferative Activity

Recent studies have shown that derivatives of similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- U937 Cells : Compounds with structural similarities demonstrated IC50 values ranging from 6.46 to 6.56 μM against U937 human monocytic cells .

The proposed mechanism for the biological activity of this compound may involve:

- Inhibition of Protein Interactions : It has been suggested that similar compounds can inhibit interactions crucial for cancer cell proliferation, such as those involving amyloid beta peptide and associated proteins implicated in neurodegenerative diseases .

Case Studies

Several studies highlight the biological relevance of compounds structurally related to this compound:

- Antimicrobial Activity : Compounds derived from thioamide structures have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Profiles : Research indicates that similar compounds exhibit varying degrees of cytotoxicity across different cancer cell lines (e.g., breast and liver cancers), suggesting a selective action mechanism that could be exploited for therapeutic purposes .

Data Table: Biological Activity Summary

常见问题

Q. Example Workflow :

Confirm target engagement via cellular thermal shift assays (CETSA) .

Cross-validate using siRNA knockdown of putative targets .

Advanced: What computational strategies support mechanistic studies?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR ATP-binding pocket) .

- MD simulations : GROMACS/AMBER to assess binding stability over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., morpholine ring size) with activity trends .

Key Finding :

Docking studies suggest the morpholinopropyl group enhances hydrophobic interactions with kinase pockets, while the m-tolyl moiety engages π-π stacking .

Advanced: How can researchers address solubility challenges in in vivo studies?

Answer:

Q. Validation :

- HPLC-UV to measure solubility in simulated biological fluids (e.g., PBS, pH 7.4) .

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。